1-((R)-3-Iodo-piperidin-1-yl)-ethanone: Chemical Properties, Stereoselective Synthesis, and Applications in Advanced Drug Development
1-((R)-3-Iodo-piperidin-1-yl)-ethanone: Chemical Properties, Stereoselective Synthesis, and Applications in Advanced Drug Development
Executive Summary
The synthesis of topologically complex, three-dimensional sp³-rich scaffolds is a defining challenge in modern medicinal chemistry. 1-((R)-3-Iodo-piperidin-1-yl)-ethanone (CAS: 1353994-67-8) has emerged as a highly versatile, stereodefined building block designed to address this bottleneck[1].
Structurally, this compound features a piperidine core with two critical modifications: an N-acetyl protecting/directing group and a C3-iodine atom with strictly defined (R)-stereochemistry. The N-acetylation dampens the basicity of the piperidine nitrogen, preventing unwanted intramolecular cyclizations (e.g., aziridinium ion formation) and restricting ring conformation. Simultaneously, the C3-iodide serves as an exceptional leaving group and radical precursor, enabling downstream transition-metal-catalyzed cross-couplings and nucleophilic displacements. This whitepaper details the physicochemical profile, stereoinvertive synthesis, and field-proven applications of this crucial intermediate.
Physicochemical Profiling
Understanding the baseline properties of 1-((R)-3-Iodo-piperidin-1-yl)-ethanone is essential for predicting its behavior in complex synthetic workflows. The quantitative data is summarized below[1]:
| Property | Value | Structural & Synthetic Significance |
| Chemical Name | 1-((R)-3-Iodo-piperidin-1-yl)-ethanone | Core sp³-rich heterocycle. |
| CAS Registry Number | 1353994-67-8 | Unique identifier for the (R)-enantiomer. |
| Molecular Formula | C₇H₁₂INO | Indicates high degree of saturation. |
| Molecular Weight | 253.08 g/mol | Optimal low-MW fragment for drug design. |
| Stereochemistry | (R)-configuration at C3 | Critical for binding affinity in chiral pockets. |
| Stability Profile | Light/Temperature Sensitive | C-I bonds are prone to homolytic cleavage; requires storage at 0-8 °C in the dark. |
Mechanistic Synthesis & Stereochemistry
The synthesis of 1-((R)-3-Iodo-piperidin-1-yl)-ethanone relies on the stereoinvertive halogenation of its enantiomeric precursor, (S)-1-acetylpiperidin-3-ol. The most robust method for this transformation is the Appel Reaction , which converts the secondary alcohol into an alkyl iodide with complete inversion of stereochemistry via an Sₙ2 mechanism.
The Causality of the Appel Mechanism
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Activation: Triphenylphosphine (PPh₃) reacts with elemental iodine (I₂) to form a highly electrophilic phosphonium iodide complex. The C3-hydroxyl group of the piperidine attacks this complex, forming an oxophosphonium intermediate.
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Deprotonation: Imidazole is added to the reaction mixture to act as a mild base. It scavenges the generated hydrogen iodide (HI), which is critical because acidic conditions could lead to the cleavage of the N-acetyl group or induce unwanted elimination (dehydrohalogenation) to form a tetrahydropyridine.
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Stereoinversion: The free iodide ion (I⁻) acts as a nucleophile, attacking the C3 carbon from the opposite face of the bulky oxophosphonium leaving group. This Sₙ2 displacement cleanly inverts the stereocenter from (S) to (R).
Fig 1: Stereoinvertive synthesis via the Appel reaction mechanism.
Experimental Protocols: Self-Validating Methodology
As a Senior Application Scientist, I emphasize that a protocol must be self-validating. The following workflow includes specific visual and chemical cues to ensure the integrity of the synthesis.
Protocol: Synthesis of 1-((R)-3-Iodo-piperidin-1-yl)-ethanone
Step 1: N-Acetylation of (S)-3-Hydroxypiperidine
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Objective: Deactivate the nitrogen lone pair to prevent N-phosphonium formation during the subsequent Appel reaction.
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Procedure: To a solution of (S)-3-hydroxypiperidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equiv) dropwise. Validation Check: The suspension will clear as the free base is generated. Slowly add acetic anhydride (1.1 equiv). Stir for 2 hours at room temperature.
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Causality: The 0 °C initialization prevents exothermic over-acetylation (O-acetylation). Triethylamine acts as an acid scavenger for the HCl salt and the acetic acid byproduct.
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Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield (S)-1-acetylpiperidin-3-ol.
Step 2: Stereoinvertive Iodination (Appel Reaction)
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Objective: Convert the C3-hydroxyl group to an iodide with complete (S) → (R) inversion.
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Procedure: Dissolve (S)-1-acetylpiperidin-3-ol (1.0 equiv) in anhydrous THF. Add PPh₃ (1.3 equiv) and imidazole (1.3 equiv). Cool the mixture to 0 °C. Gradually add elemental iodine (I₂, 1.2 equiv) in small portions over 30 minutes.
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Causality: The step-wise addition of I₂ controls the highly exothermic formation of the Ph₃P-I₂ adduct. Imidazole neutralizes HI, preventing acid-catalyzed racemization.
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Workup & Validation: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: The immediate disappearance of the characteristic dark brown iodine color confirms the reduction of unreacted I₂ to water-soluble iodide. This step is non-negotiable; residual I₂ will cause oxidative degradation of the product during solvent evaporation. Extract with ethyl acetate, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure (R)-enantiomer.
Reactivity & Applications in Drug Development
The 3-substituted piperidine motif is a privileged structure found in numerous neurokinin NK1 receptor antagonists (e.g., L-733,060 and CP-99,994) and antimalarial agents[2][3]. 1-((R)-3-Iodo-piperidin-1-yl)-ethanone serves as a direct precursor to these complex architectures.
Overcoming β-Hydride Elimination
Historically, the functionalization of sp³-hybridized carbons via palladium-catalyzed cross-coupling has been plagued by competitive β-hydride elimination, which destroys the chiral center and yields undesired tetrahydropyridines.
To circumvent this, modern synthetic workflows utilize Cobalt-catalyzed radical cross-coupling [4]. When 1-((R)-3-Iodo-piperidin-1-yl)-ethanone is subjected to CoCl₂ catalysis in the presence of Grignard reagents, the reaction proceeds via a single-electron transfer (SET) mechanism. This generates a transient C3-radical that rapidly couples with the aryl/alkyl species, successfully forming 3-arylpiperidines with high yields and preserving the integrity of the piperidine ring[4].
Fig 2: Downstream functionalization pathways for 3-iodopiperidines.
Analytical Characterization Standards
To verify the success of the synthesis and the optical purity of the product, the following analytical standards must be met:
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¹H NMR (400 MHz, CDCl₃): The N-acetyl group restricts rotation around the amide bond, resulting in two distinct rotamers at room temperature. This will manifest as peak doubling for the protons adjacent to the nitrogen. The diagnostic C3-H (attached to iodine) typically appears as a multiplet shifted downfield to ~4.0–4.5 ppm due to the deshielding effect of the heavy halogen.
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Chiral SFC (Supercritical Fluid Chromatography): Because Sₙ2 reactions can sometimes suffer from partial racemization if the Sₙ1 pathway competes, chiral SFC is mandatory to confirm the enantiomeric excess (ee) of the (R)-configuration.
References
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ChemicalBook. "1-((R)-3-Iodo-piperidin-1-yl)-ethanone | 1353994-67-8". ChemicalBook. 1
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MDPI. "Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents". Molecules. 4
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ChemRxiv. "Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis". ChemRxiv. 2
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Beilstein Journals. "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines". Beilstein Journal of Organic Chemistry.3
Sources
- 1. 1-((R)-3-Iodo-piperidin-1-yl)-ethanone | 1353994-67-8 [m.chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 4. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents [mdpi.com]
